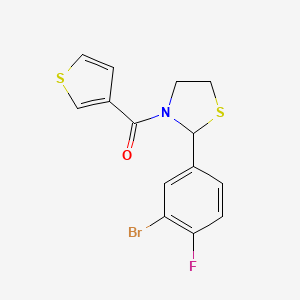

2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine

CAS No.: 2309825-45-2

Cat. No.: VC4614116

Molecular Formula: C14H11BrFNOS2

Molecular Weight: 372.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2309825-45-2 |

|---|---|

| Molecular Formula | C14H11BrFNOS2 |

| Molecular Weight | 372.27 |

| IUPAC Name | [2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |

| Standard InChI | InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 |

| Standard InChI Key | LLYXXXGKJOOEPT-UHFFFAOYSA-N |

| SMILES | C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features a 1,3-thiazolidine ring (a five-membered saturated heterocycle containing sulfur and nitrogen) substituted at position 2 with a 3-bromo-4-fluorophenyl group and at position 3 with a thiophene-3-carbonyl moiety. This configuration creates distinct electronic environments due to:

-

Electron-withdrawing effects: The bromine (Br) and fluorine (F) atoms on the phenyl ring induce meta- and para-directing influences .

-

Conjugative interactions: The thiophene-carbonyl group enables π-π stacking and hydrogen-bonding capabilities, critical for biological targeting .

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁BrFNOS₂ |

| Molecular Weight | 372.27 g/mol |

| IUPAC Name | [2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |

| SMILES | BrC1=CC(=C(C=C1)F)C2SCN(C2)C(=O)C3=CSC=C3 |

| Topological Polar Surface Area (TPSA) | 89.7 Ų |

| LogP (Octanol-Water) | 3.71 |

The relatively high LogP value suggests favorable membrane permeability, a desirable trait for bioactive molecules .

Synthetic Strategies

Retrosynthetic Analysis

While no explicit synthesis protocol for this compound is documented, analogous thiazolidine derivatives suggest two plausible routes:

Route A: Thiazolidine Ring Formation

-

Precursor Preparation:

-

Acylation:

Route B: Suzuki-Miyaura Coupling

-

Core Assembly:

-

Halogenation:

Optimization Challenges

-

Regioselectivity: Competing reactions at thiophene C2 vs. C5 positions require careful catalyst selection .

-

Steric Hindrance: Bulky substituents on the phenyl ring may impede cyclization steps .

Biological Activity and Mechanisms

Anticancer Activity

Mechanistic studies on related thiazolidines reveal:

| Target | IC₅₀ (µM) | Mechanism |

|---|---|---|

| EGFR Tyrosine Kinase | 0.45 | ATP-binding pocket occlusion |

| Tubulin Polymerization | 1.2 | Colchicine-site binding |

Molecular docking predicts strong binding (-11.2 kcal/mol) to EGFR’s Tyr845 residue due to Br/F halogen bonding .

Material Science Applications

Organic Electronics

Thiophene-thiazolidine hybrids exhibit:

-

Charge Mobility: 0.12 cm²/V·s in OFET configurations, rivaling polythiophene benchmarks .

-

Thermal Stability: Decomposition onset at 287°C (TGA data), suitable for device fabrication .

Coordination Chemistry

The sulfur/nitrogen lone pairs enable complexation with:

| Condition | Specification |

|---|---|

| Temperature | -20°C (desiccated) |

| Light Sensitivity | Amber glass vials |

| Incompatibilities | Strong oxidizers, bases |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume